Montirelin
Overview
Description
Montirelin, also known as thyrotropin-releasing hormone analogue, is a synthetic compound that mimics the action of thyrotropin-releasing hormone. Thyrotropin-releasing hormone is a tripeptide hormone produced in the hypothalamus that stimulates the release of thyroid-stimulating hormone from the anterior pituitary gland. This compound is more potent and longer-acting than thyrotropin-releasing hormone and has been studied for its potential therapeutic effects in various neurological and cognitive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Montirelin is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of the starting amino acids are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Peptide Coupling: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide sequence.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of automated peptide synthesizers, and large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Montirelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Formation of free thiol-containing peptides.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
Mechanism of Action
Montirelin exerts its effects by binding to thyrotropin-releasing hormone receptors in the brain. This binding activates nonselective cation channels and electrogenic sodium/calcium exchange, leading to depolarization of neurons. This compound also modulates the release of neurotransmitters such as histamine, which plays a key role in promoting arousal and wakefulness .
Comparison with Similar Compounds
Montirelin is compared with other thyrotropin-releasing hormone analogues such as:
Protirelin: Another thyrotropin-releasing hormone analogue with similar effects but shorter duration of action.
Taltirelin: A more potent and longer-acting analogue compared to thyrotropin-releasing hormone but with different pharmacokinetic properties.
Uniqueness
This compound’s uniqueness lies in its combination of potency, stability, and longer duration of action compared to other thyrotropin-releasing hormone analogues. This makes it a valuable compound for therapeutic and research applications .
Properties
IUPAC Name |
(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9-,11+,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMQGIMHQPMEB-IXOXFDKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034132 | |
Record name | Montirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90243-66-6 | |
Record name | Montirelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90243-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Montirelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090243666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Montirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONTIRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30MUJ6YYUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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